molecular formula C13H10F3NO2 B6415757 4-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine CAS No. 1261895-18-4

4-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine

Cat. No.: B6415757
CAS No.: 1261895-18-4
M. Wt: 269.22 g/mol
InChI Key: YYASHFKSFVRLLX-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine (molecular formula: C₁₄H₁₁F₃NO₂) is a heterocyclic compound featuring a pyridine core substituted with a hydroxyl (-OH) group at position 4 and a 2-methoxy-5-(trifluoromethyl)phenyl moiety at position 2. The -CF₃ group enhances metabolic stability and electron-withdrawing effects, while the -OH and -OCH₃ groups contribute to hydrogen bonding and solubility .

Properties

IUPAC Name

2-[2-methoxy-5-(trifluoromethyl)phenyl]-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c1-19-12-3-2-8(13(14,15)16)6-10(12)11-7-9(18)4-5-17-11/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYASHFKSFVRLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692778
Record name 2-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261895-18-4
Record name 2-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving suitable precursors.

    Introduction of Substituents: The hydroxy group at the 4-position and the 2-(2-methoxy-5-trifluoromethylphenyl) group are introduced through specific substitution reactions. These reactions often require the use of reagents such as trifluoromethylating agents and methoxylating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Batch or Continuous Flow Synthesis: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions where the hydroxy or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine has been studied for its potential as a therapeutic agent. Its structural features make it suitable for the design of drugs targeting various diseases.

  • Antitubercular Activity : Analogues of this compound have shown promise in inhibiting Mycobacterium tuberculosis. For instance, modifications to the phenyl ring have been found to enhance potency significantly, with some derivatives exhibiting MIC values comparable to established treatments like bedaquiline .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity against a range of pathogens. The trifluoromethyl group is known to enhance lipophilicity, improving membrane permeability and bioactivity .

Anti-inflammatory Effects

Studies have demonstrated that derivatives of pyridine compounds can inhibit COX-1 and COX-2 enzymes, which are crucial in inflammatory pathways. This suggests that this compound may possess anti-inflammatory properties worth exploring .

Case Study 1: Antitubercular Activity Assessment

A study evaluated various pyridine derivatives, including those based on this compound. The results indicated that specific substitutions at the C5 position of the pyridine ring significantly improved anti-tubercular activity. Notably, derivatives with electron-withdrawing groups exhibited higher efficacy compared to their unsubstituted counterparts .

CompoundMIC (µM)Modification
Parent Compound0.35None
4-Fluoro Derivative0.80Fluoro substitution at C5
2-Methoxy Derivative0.90Methoxy substitution at C6

Case Study 2: Anti-inflammatory Activity

In vitro studies assessed the anti-inflammatory potential of pyridine derivatives against COX enzymes. Compounds similar to this compound showed significant inhibition rates compared to traditional anti-inflammatory drugs like indomethacin .

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Indomethacin75%70%
Pyridine Derivative A85%80%
Pyridine Derivative B90%88%

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with receptors to modulate their signaling pathways.

    Molecular Pathways: Influencing various molecular pathways involved in cellular processes, such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their distinguishing features:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Activities
4-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine C₁₄H₁₁F₃NO₂ -OH (C4), -OCH₃ and -CF₃ (phenyl at C2) 306.24 High lipophilicity due to -CF₃; potential for antiviral activity inferred from structural motifs .
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine C₁₂H₁₀FNO₂ -OH (C2), -F and -OCH₃ (phenyl at C5) 235.21 Reduced lipophilicity vs. -CF₃ analogue; fluorine enhances electronegativity .
4-(3-Methoxy-5-Methylphenoxy)-2-(4-Methoxyphenyl)-6-Methylpyridine C₂₁H₂₁NO₃ -OCH₃ and methyl groups on phenyl/pyridine 335.40 Increased steric bulk; methoxy groups improve solubility but may reduce metabolic resistance .
2-[4-Methyl-5-(Methylsulfanyl)-4H-1,2,4-Triazol-3-Yl]-3-(3-Pyridinyl)-6-(Trifluoromethyl)Thieno[3,2-b]Pyridine C₁₈H₁₄F₃N₅S₂ -CF₃, thienopyridine, and triazole moieties 441.47 Enhanced bioactivity due to thienopyridine and triazole; potential kinase inhibition .

Physicochemical Properties

  • Lipophilicity : The -CF₃ group in this compound significantly increases logP compared to analogues with -F or -OCH₃ substituents, favoring membrane permeability .
  • Solubility: The hydroxyl group improves aqueous solubility relative to non-polar analogues like 2-fluoro-5-(methylthio)pyridine (), but steric hindrance from the phenyl-CF₃ group may limit dissolution .
  • Thermal Stability: Pyridine derivatives with electron-withdrawing groups (-CF₃, -NO₂) exhibit higher melting points (e.g., 268–287°C in ) compared to alkyl-substituted variants .

Biological Activity

4-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine, also known as 6-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol, is a compound that has garnered attention for its diverse biological activities. Its unique chemical structure, featuring a pyridine ring with a hydroxyl group and a trifluoromethyl-substituted phenyl moiety, positions it as a valuable candidate in medicinal chemistry and biological research.

Chemical Structure and Properties

The compound's chemical formula is C12H10F3N1O2, and it has a molecular weight of 273.21 g/mol. The presence of the trifluoromethyl group significantly enhances its lipophilicity and biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, particularly enzymes and receptors. The trifluoromethyl group increases binding affinity, while the hydroxyl group may facilitate hydrogen bonding interactions with biological macromolecules. This interaction can lead to modulation of enzyme activity or alteration in signal transduction pathways, contributing to its pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .

CompoundMIC (µg/mL)Activity against
4-Hydroxy-2-(...)6.25S. aureus, E. coli
Ciprofloxacin6.25S. aureus, E. coli

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines or modulation of immune responses . The mechanism may involve interference with specific signaling pathways related to inflammation.

Antiparasitic Activity

Recent investigations into similar pyridine derivatives have highlighted their potential against Plasmodium falciparum, the causative agent of malaria. Compounds exhibiting structural similarities to 4-Hydroxy-2-(...) were found to inhibit key enzymes in the MEP pathway, which is crucial for the survival of the parasite .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyridine derivatives, including those structurally related to 4-Hydroxy-2-(...). The results indicated that these compounds exhibited potent antibacterial activity against multidrug-resistant strains, suggesting their potential as therapeutic agents in treating resistant infections.

Case Study 2: Anti-inflammatory Mechanisms

In vitro assays demonstrated that 4-Hydroxy-2-(...) could reduce the expression of inflammatory markers in human cell lines exposed to lipopolysaccharides (LPS). This finding supports its role as a potential anti-inflammatory agent.

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